
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is a complex peptide composed of multiple amino acids, including glycine, phenylalanine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the sequential addition of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the cleavage of these bonds.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.
Scientific Research Applications
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and the behavior of peptides under various chemical conditions.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting the overall protein turnover in cells.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide composed of glycine and phenylalanine.
Glycylglycine: The simplest dipeptide, composed of two glycine residues.
L-tryptophylglycine: A dipeptide composed of tryptophan and glycine.
Uniqueness
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is unique due to its complex structure, which includes multiple amino acids with distinct properties. This complexity allows it to interact with a wide range of molecular targets and participate in various biochemical processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60341-75-5 |
|---|---|
Molecular Formula |
C28H33N7O7 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N7O7/c29-12-23(36)34-21(10-17-6-2-1-3-7-17)27(41)32-14-24(37)31-15-25(38)35-22(28(42)33-16-26(39)40)11-18-13-30-20-9-5-4-8-19(18)20/h1-9,13,21-22,30H,10-12,14-16,29H2,(H,31,37)(H,32,41)(H,33,42)(H,34,36)(H,35,38)(H,39,40)/t21-,22-/m0/s1 |
InChI Key |
SLCHETWVOZBBLL-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


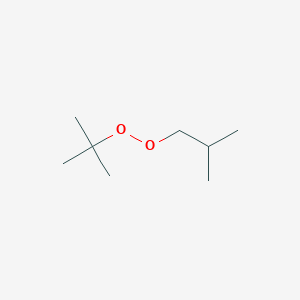

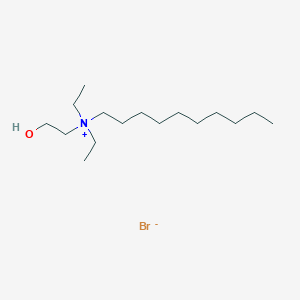
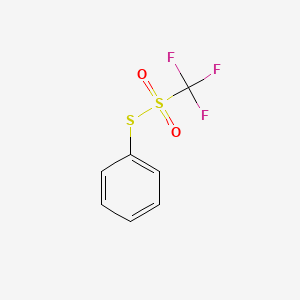

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
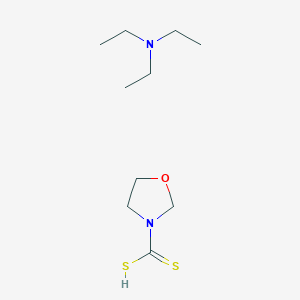
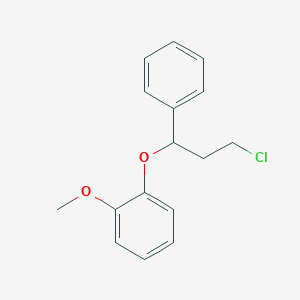
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


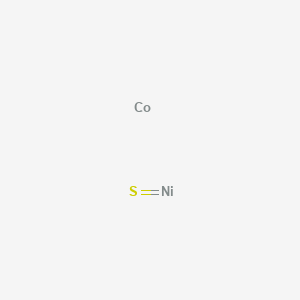
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

